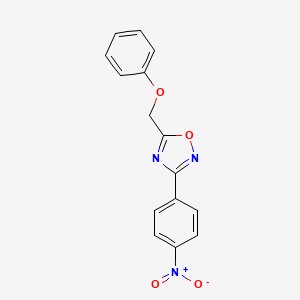
N-cyclopentyl-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-ethoxybenzamide, also known as ABT-107, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a small molecule drug that has shown potential therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-4-ethoxybenzamide works by binding to the allosteric site of mGluR2, which is a G protein-coupled receptor that is involved in the regulation of glutamate neurotransmission. By binding to the allosteric site, this compound enhances the activity of mGluR2, which in turn regulates the release of glutamate in the brain. This leads to a reduction in the activity of excitatory neurons, which can help alleviate the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of mGluR2, which leads to a reduction in the release of glutamate in the brain. This can help alleviate the symptoms of various neurological and psychiatric disorders. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-4-ethoxybenzamide is its selectivity for mGluR2. This means that it has fewer off-target effects compared to other drugs that target glutamate neurotransmission. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-4-ethoxybenzamide. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to study its effects on different brain regions and circuits, which may provide insights into its mechanism of action. Additionally, there is a need for further optimization of the compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-ethoxybenzamide involves a series of chemical reactions. The first step is the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is followed by the reaction of the resulting compound with cyclopentylamine to form this compound. The final step involves purification of the compound using chromatography techniques.
Applications De Recherche Scientifique
N-cyclopentyl-4-ethoxybenzamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of anxiety, depression, schizophrenia, and drug addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-9-7-11(8-10-13)14(16)15-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRRQDYAWDZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)


![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
